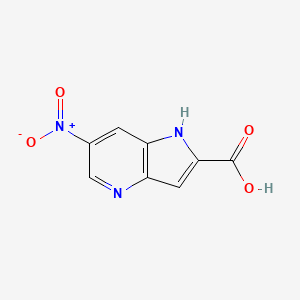

6-Nitro-4-azaindole-2-carboxylic acid

Description

Significance of Azaindole Scaffold in Chemical and Biological Research

The azaindole scaffold is a crucial structural motif in the development of therapeutic agents and is recognized as a bioisostere of indole (B1671886) and purine (B94841) systems. mdpi.compharmablock.comresearchgate.net The substitution of a carbon atom in the benzene (B151609) ring of an indole with a nitrogen atom to form an azaindole can modulate key physicochemical properties such as solubility, lipophilicity, and pKa. mdpi.comresearchgate.net This strategic modification can also enhance binding affinity to biological targets and improve ADME-tox (absorption, distribution, metabolism, and excretion-toxicity) profiles. researchgate.net

Azaindole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.govresearchgate.netguidechem.com A significant number of azaindole-based compounds have been investigated as kinase inhibitors, which play a crucial role in cell signaling and are prominent targets in cancer therapy. mdpi.comnih.gov The nitrogen atom in the pyridine (B92270) ring of the azaindole core can form critical hydrogen bonds with the hinge region of the ATP-binding site in kinases, a feature that is exploited in drug design. nih.govjst.go.jp This has led to the development of FDA-approved drugs containing the azaindole scaffold, such as Vemurafenib, a BRAF kinase inhibitor used in melanoma treatment. nih.govmdpi.com

Furthermore, azaindole derivatives have shown potential in treating other conditions, including Alzheimer's disease, HIV, and influenza. nih.gov Their versatility and the ability to fine-tune their properties make the azaindole framework a subject of continuous research and development in medicinal chemistry. mdpi.comalfa-chemistry.com

Specific Context of 4-Azaindole (B1209526) Isomers

Among the four positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole), the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) isomer possesses distinct characteristics. nih.gov While the 7-azaindole (B17877) isomer is the most frequently utilized in drug discovery, particularly for kinase inhibitors, 4-azaindoles also serve as important scaffolds for biologically active compounds. pharmablock.comnih.gov

Research has shown that 4-azaindole derivatives can act as potent inhibitors of various kinases and other enzymes. For example, certain 1,3-disubstituted-4-azaindoles have been identified as M1 mAChR PAM agonists with potential for treating Alzheimer's disease. nih.gov Other derivatives have demonstrated efficacy against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall. nih.gov The synthesis of 4-azaindole derivatives can be challenging, but methods such as the Fischer indole synthesis and the Bartoli reaction have been adapted for their preparation. acs.orgacs.orgencyclopedia.pub The introduction of substituents, such as a nitro group, onto the 4-azaindole core can be a key step in creating functionalized building blocks for more complex molecules. nih.gov

Rationale for Research on 6-Nitro-4-azaindole-2-carboxylic acid

The specific compound, this compound, is primarily of interest as a chemical intermediate or building block in organic synthesis. The presence of three key functional groups—the 4-azaindole core, a nitro group at the 6-position, and a carboxylic acid at the 2-position—makes it a versatile precursor for creating more complex molecules with potential pharmacological activity.

The carboxylic acid group at the 2-position is a common feature in azaindole chemistry and can be a handle for various chemical transformations. However, decarboxylation of azaindole-2-carboxylic acids can be difficult under standard conditions. acs.org The nitro group is a strong electron-withdrawing group that can influence the reactivity of the azaindole ring system and can also serve as a precursor for an amino group through reduction. This amino group can then be used for further derivatization to build diverse chemical libraries for drug screening.

The synthesis of substituted azaindoles, including those with nitro and carboxylic acid functionalities, is a key area of research aimed at expanding the chemical space for drug discovery. acs.orgnih.gov The preparation of compounds like this compound provides chemists with valuable starting materials for synthesizing novel azaindole derivatives to be tested for a wide array of biological activities.

Interactive Data Tables

Chemical Properties of Azaindole Isomers

| Isomer | Other Names | Molecular Formula | LogP | tPSA | Aqueous Solubility (LogS) |

| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine | C₇H₆N₂ | 1.25 | 41.57 | -1.79 |

| 5-Azaindole (B1197152) | 1H-Pyrrolo[3,2-c]pyridine | C₇H₆N₂ | 1.11 | 41.57 | -1.53 |

| 6-Azaindole (B1212597) | 1H-Pyrrolo[2,3-c]pyridine | C₇H₆N₂ | 1.11 | 41.57 | -1.53 |

| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine | C₇H₆N₂ | 1.25 | 41.57 | -1.79 |

| Data sourced from a comparative analysis of azaindole isomers. nih.gov |

Examples of FDA-Approved Drugs with an Azaindole Core

| Drug Name | Azaindole Isomer | Target | Therapeutic Use |

| Vemurafenib | 7-Azaindole | BRAF Kinase | Metastatic Melanoma nih.govmdpi.com |

| Pexidartinib | 7-Azaindole | Tyrosine Kinase | Tenosynovial Giant Cell Tumors nih.gov |

| Fostemsavir | 6-Azaindole | HIV gp120 | HIV Infection nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)7-2-5-6(10-7)1-4(3-9-5)11(14)15/h1-3,10H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUKTJCIPYRUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Nitro 4 Azaindole 2 Carboxylic Acid and Its Precursors

Strategies for Constructing the 4-Azaindole (B1209526) Core

The synthesis of the 4-azaindole nucleus is achieved through several key chemical reactions, each adapted from well-known indole (B1671886) syntheses. These methods provide routes to the core structure, which can either be built from precursors already containing the desired substituents or functionalized in subsequent steps.

Hemetsberger-Knittel Indole Synthesis Analogues for Azaindoles

The Hemetsberger-Knittel synthesis is a powerful method for directly producing indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgresearchgate.net This reaction is particularly well-suited for synthesizing the target molecule due to its inherent formation of the 2-carboxylate group.

The general process involves three main steps:

Synthesis of an alkyl azidoacetate : Typically prepared from an alkyl haloacetate and sodium azide.

Knoevenagel Condensation : A base-promoted condensation between the alkyl azidoacetate and an aromatic aldehyde (in this case, a pyridine-3-carboxaldehyde) forms a 2-azido-3-arylacrylate intermediate.

Thermolysis : The acrylate intermediate is heated in a high-boiling solvent (e.g., xylene or mesitylene), leading to the extrusion of dinitrogen gas (N₂) and subsequent cyclization to form the pyrrole (B145914) ring fused to the pyridine (B92270) core. researchgate.netsynarchive.com The reaction is believed to proceed through a nitrene intermediate. wikipedia.org

To achieve the synthesis of 6-Nitro-4-azaindole-2-carboxylic acid, this method would require a precursor such as 2-substituted-5-nitro-pyridine-3-carboxaldehyde . The thermolysis step yields the corresponding ester, which can then be hydrolyzed to the final carboxylic acid.

Table 1: Examples of Hemetsberger-Knittel Synthesis for Azaindole Derivatives

| Starting Aldehyde | Product | Solvent | Yield |

|---|---|---|---|

| 4-Chloro-pyridine-3-carboxaldehyde | Methyl 6-chloro-4-azaindole-2-carboxylate | Xylene | ~70-80% |

Electrophilic [4+1]-Cyclization Approaches from Aminopyridines

This strategy involves the construction of the five-membered pyrrole ring onto a pyridine precursor by adding a one-carbon electrophile to a 4-aminopicoline derivative, representing a [4+1] atom cyclization. Recent studies have detailed the synthesis of 6-azaindoles from 3-amino-4-methylpyridines. wikipedia.orgchemrxiv.orgrsc.org The reaction is driven by the activation of the methyl group on the pyridine ring.

In a typical procedure, a 3-amino-4-methylpyridine is treated with an acid anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), which acts as a C1-bielectrophile. wikipedia.orgchemrxiv.org The reaction proceeds through the formation of a pyridinium salt, which enhances the acidity of the methyl protons, facilitating bis-acylation and subsequent cyclization. wikipedia.org While this method has been extensively explored for 6-azaindoles, its adaptation for 4-azaindoles would require a 2-amino-3-methylpyridine precursor. To obtain the target molecule, a starting material like 2-amino-3-methyl-5-nitropyridine would be necessary, with a subsequent carboxylation step at the C2 position.

Bartoli Indole Synthesis Adaptations using Nitropyridines

The Bartoli indole synthesis is a direct and flexible route for forming indoles from ortho-substituted nitroarenes using vinyl Grignard reagents. wikipedia.org This method is particularly advantageous for the synthesis of 6-nitro-4-azaindole as it utilizes a nitropyridine precursor, directly incorporating the required nitro group into the final structure. wikipedia.orgnih.gov

The reaction mechanism involves the addition of three equivalents of a vinyl Grignard reagent to the nitro group. wikipedia.org The steric bulk of an ortho-substituent on the nitroarene is crucial as it facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step. wikipedia.org For the synthesis of 4-azaindoles, a 2-substituted-3-nitropyridine is used. To synthesize the target compound, a starting material such as 2-chloro-3,5-dinitropyridine could be employed. The reaction with vinylmagnesium bromide would lead to the formation of 6-nitro-4-azaindole. The C2-carboxylic acid would then need to be installed in a separate step, for example, via lithiation and quenching with carbon dioxide.

Table 2: Representative Bartoli Synthesis for Azaindoles

| Starting Nitropyridine | Reagent | Product | Yield |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | Vinylmagnesium bromide | 4-Azaindole | ~30-40% |

Fischer Indole Cyclization and Variants for Azaindoles

The Fischer indole synthesis is a classic and versatile method that involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. researchgate.net While traditionally considered inefficient for electron-deficient systems like pyridines, recent studies have shown its effectiveness for synthesizing 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group. clockss.orgresearchgate.net

The reaction proceeds by forming a pyridylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement under acidic conditions, followed by cyclization and elimination of ammonia to form the indole ring. researchgate.net For the synthesis of this compound, this method is challenging due to the presence of the electron-withdrawing nitro group. A potential precursor would be a (5-nitro-pyridin-3-yl)hydrazine , which would then be reacted with a pyruvate ester to introduce the C2-carboxylate functionality. However, the reactivity of such a heavily deactivated hydrazine (B178648) would likely be low.

Leimgruber-Batcho Reaction Modifications for Azaindoles

The Leimgruber-Batcho synthesis is a two-step process that provides a highly flexible route to indoles, starting from o-nitrotoluenes. wikipedia.org This method is readily adaptable for azaindoles and is a strong candidate for synthesizing the target molecule because it begins with a nitrated precursor. wikipedia.orgresearchgate.net

The two main steps are:

Enamine Formation : An o-nitropicoline (a methyl-substituted nitropyridine) is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a nitroenamine. wikipedia.org

Reductive Cyclization : The intermediate enamine is reduced, typically using catalysts like Palladium-on-carbon (Pd/C) with hydrogen, Raney Nickel, or reagents like sodium dithionite. wikipedia.org The reduction of the nitro group to an amine is followed by spontaneous cyclization and elimination to yield the indole ring.

To synthesize 6-nitro-4-azaindole, a starting material like 3-methyl-2,5-dinitropyridine would be required. The standard Leimgruber-Batcho reaction yields an indole unsubstituted at the C2 position. A Reissert-type modification, however, allows for the introduction of a C2-carboxylate. In an analogous Reissert synthesis, condensation of the o-nitropicoline with diethyl oxalate, followed by reductive cyclization, directly yields the desired 4-azaindole-2-carboxylic acid framework. researchgate.netwikipedia.orgbaranlab.orgresearchgate.net This Reissert-type approach is one of the most plausible routes to the target molecule.

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions offer a broad and modern platform for the synthesis of heterocyclic compounds, including azaindoles. nih.gov These methods often involve cross-coupling reactions to form key C-C or C-N bonds, followed by an intramolecular cyclization (annulation) to construct the pyrrole ring.

Common strategies include:

Sonogashira Coupling followed by Cyclization : Coupling of a halo-aminopyridine with a terminal alkyne, followed by a copper or palladium-catalyzed cyclization.

Heck Reaction : An intramolecular Heck reaction can be used to form the pyrrole ring from a suitable vinyl-substituted aminopyridine.

Direct Annulation : The reaction of a chloroaminopyridine with a ketone, catalyzed by a palladium complex, can directly form the substituted azaindole ring. researchgate.net

For the synthesis of this compound, a plausible route would involve the construction of the 6-nitro-4-azaindole core using one of the above methods, followed by a regioselective palladium-catalyzed carbonylation at the C2 position. This would involve activating the C2-H bond and introducing a carbonyl group using carbon monoxide (CO) as a C1 source. nih.gov

Table 3: Common Palladium Catalysts and Ligands in Azaindole Synthesis

| Catalyst / Precursor | Ligand | Reaction Type |

|---|---|---|

| Pd₂(dba)₃ | XPhos | Cascade C-N Cross-Coupling/Heck |

| Pd(OAc)₂ | PPh₃ | Sonogashira Coupling |

Installation and Transformation of the Nitro Group at C-6

The introduction of a nitro group at the C-6 position of the 4-azaindole scaffold is a critical step that significantly influences the electronic properties of the molecule. A common strategy for the synthesis of 6-substituted 4-azaindoles involves the Bartoli indole synthesis, which utilizes nitropyridine precursors. This reaction is particularly useful for the preparation of 4- and 6-azaindoles and offers a degree of simplicity and efficiency. acs.org

In a typical Bartoli reaction approach to a 6-nitro-4-azaindole derivative, a suitably substituted 3-nitropyridine would react with an excess of a vinyl Grignard reagent. The presence of a halogen atom at a position alpha to the pyridine nitrogen has been observed to significantly improve the yield of the resulting azaindole. acs.org For instance, the reaction of a 2-chloro-5-nitropyridine derivative with vinylmagnesium bromide would be a plausible route to a 6-nitro-4-azaindole precursor.

While direct nitration of the 4-azaindole ring system is another potential method, controlling the regioselectivity can be challenging. Electrophilic aromatic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system have been shown to occur predominantly at the 3-position. This suggests that direct nitration of an unsubstituted 4-azaindole might not favor the desired C-6 substitution. Therefore, constructing the azaindole ring from a pre-nitrated pyridine precursor is often the more regioselective and reliable approach.

Introduction and Modification of the Carboxylic Acid at C-2

The introduction of a carboxylic acid group at the C-2 position of the 4-azaindole nucleus can be achieved through various synthetic methods. One established route involves the hydrolysis of a corresponding ethyl ester, such as ethyl 4-azaindole-2-carboxylate. These ester precursors can be synthesized from the cyclization of pyridinepyruvates. acs.org

For instance, the synthesis of ethyl 4-azaindole-2-carboxylates and their substituted derivatives has been reported, which upon hydrolysis, yield the corresponding azaindole-2-carboxylic acids. acs.org This approach allows for the construction of the carboxylic acid functionality as an integral part of the indole ring formation.

Another strategy involves the dilithiation of a suitable precursor followed by condensation with a carboxylic ester. For example, the dilithiation of 3-amino-4-picoline with sec-butyllithium at room temperature, followed by condensation with a carboxylic ester, has been shown to afford a range of 2-substituted 6-azaindoles in good yields. nih.gov While this example pertains to 6-azaindole (B1212597), similar principles of directed metalation could potentially be applied to the 4-azaindole system to introduce a C-2 substituent that can be subsequently converted to a carboxylic acid.

Furthermore, the Hemetsberger–Knittel indole synthesis, which involves the Knoevenagel condensation between a pyridinecarbaldehyde and an azido acetate, is a known method to access azaindole-2-carboxylic acids. nih.gov This method provides a direct route to the desired C-2 carboxylated scaffold.

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

Reductive cyclization of 2-(3-nitropyridin-2-yl)acetonitriles is another approach that has been successfully employed for the multigram synthesis of 7-methyl-4-azaindole, suggesting its applicability for scalable production of other 4-azaindole derivatives. researchgate.net

The table below summarizes the yield and scalability aspects of different synthetic routes towards azaindole cores.

| Synthetic Route | Key Precursor | Reported Yield | Scalability Notes | Reference |

|---|---|---|---|---|

| Bartoli Reaction | 2-Methoxy-3-nitropyridine | 20% | Modest yield, may not be ideal for large scale. | acs.org |

| Bartoli Reaction | 2-Chloro-4-methyl-3-nitropyridine | 50% | Improved yield with halogen substituent. | acs.org |

| Bartoli followed by Hydrogenolysis | 2-Chloro-5-nitro-4-methylpyridine | 44% (overall) | Demonstrated scalability. | acs.org |

| Reductive Cyclization | 2-(3-Nitropyridin-2-yl)acetonitrile | Not specified | Efficient for multigram synthesis. | researchgate.net |

Regioselectivity and Stereoselectivity Challenges in 4-Azaindole Synthesis

Controlling regioselectivity is a significant challenge in the synthesis of substituted azaindoles. The electronic nature of the pyridine ring influences the outcome of electrophilic substitution reactions. As mentioned, direct nitration of the 4-azaindole ring is likely to be unselective, favoring substitution at the C-3 position.

The Bartoli reaction offers a solution to this by building the indole ring onto a pre-functionalized pyridine, thereby ensuring the correct placement of the nitro group. The regioselectivity of this reaction is dictated by the substitution pattern of the starting nitropyridine.

In the context of further functionalization, directed metalation strategies can provide high regioselectivity. For instance, lithiation of N-protected azaindoles can be directed to specific positions, allowing for the introduction of various substituents. Stereoselectivity is generally not a primary concern in the synthesis of the aromatic this compound core itself, unless chiral centers are introduced in subsequent modifications.

Challenges in regioselectivity are often addressed by carefully choosing the synthetic strategy, such as constructing the ring system from appropriately substituted precursors rather than attempting to functionalize the parent heterocycle directly.

Catalyst-Free and Metal-Free Approaches

While many modern synthetic methods for heterocycles rely on metal catalysts, there is a growing interest in developing catalyst-free and metal-free alternatives to reduce cost and environmental impact. The Bartoli reaction for the synthesis of 4- and 6-azaindoles is a notable example of a metal-free C-C and C-N bond-forming reaction, proceeding via a Grignard reagent which is a main group organometallic compound. acs.org

Similarly, the hydrolysis of ester precursors to form the carboxylic acid is a classical organic transformation that does not require a metal catalyst. acs.org The condensation of 3-amino-4-picoline with carboxylic esters, although initiated by an organolithium base, proceeds to the final 2-substituted 6-azaindole without the need for a transition metal catalyst. nih.gov

A one-pot, scalable, and metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been reported starting from 3-amino-4-methylpyridines and trifluoroacetic anhydride, showcasing the potential for developing efficient metal-free routes to functionalized azaindoles. chemrxiv.org While not directly applicable to the target molecule, this demonstrates the feasibility of such approaches in the broader field of azaindole synthesis.

The development of these catalyst-free and metal-free methods offers significant advantages in terms of process simplicity, cost-effectiveness, and sustainability for the synthesis of complex heterocyclic compounds.

Reactivity and Reaction Mechanisms of 6 Nitro 4 Azaindole 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization, primarily through reactions at the carbonyl carbon.

The carboxylic acid functionality of 6-Nitro-4-azaindole-2-carboxylic acid can readily undergo esterification and amidation, which are fundamental reactions for modifying its properties or linking it to other molecules.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent or by removing the water formed as a byproduct. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

Amidation: Formation of an amide bond from the carboxylic acid group is crucial for synthesizing a wide array of derivatives. This transformation typically requires the activation of the carboxylic acid to facilitate the attack by an amine, as amines are less nucleophilic than alcohols. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.gov For azaindole-2-carboxylic acids specifically, coupling reactions catalyzed by reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) with a base such as N-methylmorpholine (NMM) have been shown to provide amides in good yields. nih.gov

An alternative approach involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or anhydride (B1165640), which then readily reacts with an amine. researchgate.net Direct amidation methods that bypass the need for isolating activated intermediates are also being developed, offering a more streamlined synthesis. researchgate.net

| Reaction | Reagents and Conditions | Product |

| Esterification | R-OH, H⁺ catalyst (e.g., H₂SO₄), Heat | 6-Nitro-4-azaindole-2-carboxylate ester |

| Amidation | R-NH₂, Coupling agent (e.g., EDCI, DMTMM), Base | 6-Nitro-4-azaindole-2-carboxamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for indole-2-carboxylic acids. This transformation is often thermally promoted and can be facilitated by the presence of certain catalysts. For nitroindole-2-carboxylic acids, hydrolysis of the corresponding esters followed by decarboxylation of the resulting acid provides a route to the parent nitroindoles. researchgate.net

The mechanism of decarboxylation for indole-2-carboxylic acids typically involves the formation of an electrophilic species at the C-2 position upon loss of CO₂. The stability of the resulting intermediate is key to the reaction's feasibility. The reaction can be performed by heating the carboxylic acid in a high-boiling point solvent. In some cases, transition-metal catalysts based on copper, silver, or palladium can promote decarboxylation under milder conditions. nih.gov For aromatic carboxylic acids bearing a nitro group, tandem reactions involving the reduction of the nitro group followed by decarboxylation have been observed, suggesting that the electronic nature of the ring substituents significantly influences the reaction conditions required. nih.gov

Reactivity of the Nitro Group at C-6

The nitro group at the C-6 position is a strong electron-withdrawing group that profoundly influences the molecule's electronic properties and reactivity.

The reduction of the aromatic nitro group is one of its most important transformations, typically yielding the corresponding primary amine. This conversion provides a key synthetic intermediate, 6-amino-4-azaindole-2-carboxylic acid, which can be further functionalized.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule.

Catalytic Hydrogenation: This is a common and clean method involving hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is highly efficient but may also reduce other susceptible groups if not controlled carefully.

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as ammonium (B1175870) formate or hydrazine (B178648), in the presence of a catalyst like Pd/C. It offers a safer alternative to using pressurized hydrogen gas.

Other Reagents: Triethyl phosphite has been used for the reduction of nitro groups on indole (B1671886) rings, particularly in the context of Cadogan cyclizations to form carbazoles. researchgate.net

The product of the reduction, 6-amino-4-azaindole-2-carboxylic acid, is significantly different from the starting material in terms of its electronic properties. The amino group is a strong electron-donating group, which alters the reactivity of the aromatic core.

| Reducing Agent/System | Conditions | Product |

| H₂, Pd/C | Solvent (e.g., EtOH, MeOH) | 6-Amino-4-azaindole-2-carboxylic acid |

| Fe, HCl | Heat | 6-Amino-4-azaindole-2-carboxylic acid |

| SnCl₂·2H₂O | Solvent (e.g., EtOH) | 6-Amino-4-azaindole-2-carboxylic acid |

| P(OEt)₃ | Reflux | 6-Amino-4-azaindole-2-carboxylic acid |

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. juniperpublishers.comorganicchemistrytutor.com

In this compound, the nitro group at C-6, along with the electron-deficient nature of the pyridine (B92270) ring, strongly activates the azaindole core towards attack by nucleophiles. While SNAr reactions typically require a leaving group (like a halide) positioned ortho or para to the activating group, the high electron deficiency of the ring system may allow for nucleophilic substitution of hydrogen (SNAr-H) under certain conditions, often requiring an oxidizing agent to remove the hydride ion. researchgate.net The most likely positions for nucleophilic attack on the pyridine ring of the 4-azaindole (B1209526) core are adjacent to the ring nitrogen and activated by the nitro group. Therefore, positions C-5 and C-7 would be the most susceptible to SNAr reactions if a suitable leaving group were present. The nitro group itself is generally not a good leaving group in SNAr reactions but is critical for activating the ring.

Reactivity of the 4-Azaindole Core

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core is an electron-deficient heterocyclic system due to the presence of the pyridine nitrogen. This inherent electron deficiency influences its reactivity in various transformations. The presence of the electron-withdrawing nitro group at C-6 further deactivates the ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack.

The reactivity of the azaindole core can be summarized as follows:

Electrophilic Substitution: Generally difficult due to the electron-deficient nature of the pyridine ring. If forced, substitution would likely occur on the pyrrole (B145914) ring, which is more electron-rich than the pyridine part of the scaffold. However, the C-2 position is already substituted, leaving C-3 as the most probable site for electrophilic attack, although this is still disfavored by the C-6 nitro group.

N-Alkylation/N-Acylation: The nitrogen atoms in both the pyrrole (N-1) and pyridine (N-4) rings are potential sites for reactions. The pyrrole nitrogen is typically more nucleophilic and can be alkylated or acylated under basic conditions. The pyridine nitrogen is less nucleophilic but can be protonated or quaternized. researchgate.net

Metal-Catalyzed Cross-Coupling: The azaindole core can be functionalized via cross-coupling reactions. This usually requires prior halogenation of the ring to introduce a suitable handle for reactions like Suzuki, Heck, or Sonogashira couplings. researchgate.net Such strategies allow for the introduction of various carbon-based substituents onto the heterocyclic framework.

Tautomerism: For related 6-azaindole (B1212597) systems, tautomerism involving the pyridine nitrogen has been observed, which can influence the reactivity of substituents on the ring. chemrxiv.orgresearchgate.net This possibility should also be considered for the 4-azaindole core, where protonation or tautomeric shifts could alter the electronic distribution and reactivity.

Electrophilic Aromatic Substitution (EAS) Patterns

The 4-azaindole ring system, like indole, typically undergoes electrophilic aromatic substitution (EAS) on the electron-rich pyrrole moiety, with the C-3 position being the most reactive site. However, the reactivity of this compound towards electrophiles is severely diminished. This is due to the cumulative electron-withdrawing effects of three key features:

The nitrogen atom in the pyridine ring (at position 4).

The carboxylic acid group at the C-2 position.

The potent nitro group at the C-6 position.

These groups collectively reduce the electron density across the entire bicyclic system, making the initial attack by an electrophile—the rate-determining step in EAS—energetically unfavorable. makingmolecules.commasterorganicchemistry.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which are common for many aromatic compounds, would require exceptionally harsh conditions and are expected to proceed with low efficiency, if at all. wikipedia.org

Nucleophilic Aromatic Substitution (NAS) Patterns

In stark contrast to its inertness towards EAS, the pyridine ring of this compound is highly activated for nucleophilic aromatic substitution (NAS). The electron-deficient nature of the pyridine ring is significantly amplified by the strong π-electron-withdrawing nitro group at the C-6 position. nih.gov This activation facilitates the attack of nucleophiles and stabilizes the negatively charged intermediate (a Meisenheimer complex), which is the key step in the NAS mechanism. youtube.com

The positions most activated for NAS are those ortho and para to the nitro group. In this molecule, these correspond to:

C-5 (ortho to -NO2)

C-7 (para to -NO2)

If a suitable leaving group (e.g., a halide) were present at either the C-5 or C-7 position, it would be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates. Even without a traditional leaving group, in some highly activated systems, a hydride ion can be displaced in what is known as an SNAr(H) reaction, though this typically requires an oxidant. The presence of the nitro group is critical; it provides resonance stabilization for the anionic intermediate, which is a prerequisite for most NAS reactions. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including azaindoles. nih.govmdpi.com For this compound, several strategies could be envisioned, primarily involving palladium or copper catalysts.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron reagent with an organic halide. To apply this to the target molecule, a halogen would first need to be installed on the ring, most plausibly at the C-5 or C-7 positions via nucleophilic aromatic substitution on a related precursor. Subsequent Suzuki coupling could then introduce aryl or heteroaryl substituents. The use of modern catalyst systems, often employing bulky phosphine ligands like SPhos, is crucial for achieving high yields with electron-deficient heterocyclic halides. nih.govnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. Similar to the Suzuki reaction, this would require a halogenated derivative of 6-nitro-4-azaindole. Sonogashira reactions on nitro-substituted aminopyridines have been successfully used as a key step in the synthesis of other nitro-azaindole isomers, demonstrating the viability of this chemistry on highly electron-deficient systems. nih.govresearchgate.net

The carboxylic acid at the C-2 position could also potentially participate in decarboxylative cross-coupling reactions, although this is a less common transformation for this specific position on the indole scaffold.

| Reaction Type | Typical Catalyst/Ligand | Base | Solvent | Temperature | Reference |

| Suzuki | Pd(OAc)2 / SPhos | K3PO4 | MeCN / H2O | Reflux | nih.gov |

| Sonogashira | PdCl2(PPh3)2 / CuI | Et3N | DMF | RT to 60 °C | nih.govmdpi.com |

| Heck | Pd(Ph3)4 | NaHCO3 | HMPA | 140 °C | nih.gov |

C-3 Functionalization Reactions (e.g., Aza-Friedel-Crafts)

The C-3 position of the indole and azaindole core is nucleophilic and readily undergoes functionalization through reactions like Mannich, Vilsmeier-Haack, and Friedel-Crafts-type alkylations. chim.itiiserpune.ac.in The aza-Friedel-Crafts reaction, which involves the coupling of azaindoles with imines or iminium ions, is a well-established method for C-3 substitution on various azaindole isomers. nih.govnih.gov

However, for this compound, C-3 functionalization via electrophilic pathways is expected to be challenging. The strong deactivating effect of the C-2 carboxylic acid group significantly reduces the nucleophilicity of the C-3 position. Furthermore, the carboxylate group presents a steric impediment to the approach of electrophiles. While studies have shown that indole-2-carboxylic acid can participate in aza-Friedel-Crafts reactions, the additional deactivation from the nitro-azaindole core would make this transformation considerably more difficult for the target molecule. nih.gov Alternative strategies, potentially involving initial deprotonation at C-3 with a strong base to generate a nucleophile, might be required but would be complicated by the acidic N-H and carboxylic acid protons.

Mechanistic Investigations of Key Transformations

Due to the specific substitution pattern, detailed mechanistic studies on this compound itself are not widely available. However, the mechanisms of its key potential transformations can be reliably inferred from extensive research on related indole, azaindole, and nitroaromatic systems.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics of the primary reaction classes are directly tied to the stability of their respective intermediates.

EAS: The reaction would proceed through a high-energy, destabilized cationic intermediate (a σ-complex). The presence of multiple electron-withdrawing groups raises the activation energy for the formation of this intermediate, making the reaction kinetically very slow.

NAS: The reaction proceeds via a resonance-stabilized anionic Meisenheimer intermediate. The nitro group at C-6 is crucial for delocalizing the negative charge, which significantly lowers the activation energy and makes the reaction kinetically favorable compared to unsubstituted analogs. nih.gov

Metal-Catalyzed Coupling: The kinetics of these reactions are complex, depending on the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. The electron-deficient nature of the substrate generally facilitates the oxidative addition step but can slow down the reductive elimination step.

Thermodynamically, all these reactions are driven by the formation of a stable product. In both EAS and NAS, the final deprotonation or loss of a leaving group, respectively, is a highly exothermic step driven by the restoration of the stable aromatic system.

Computational Elucidation of Reaction Pathways

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the reactivity and reaction mechanisms of complex heterocyclic systems. researchgate.netmdpi.com For a molecule like this compound, computational studies can provide critical insights where experimental data is lacking.

DFT calculations can be used to:

Map Electron Density and Electrostatic Potential: These calculations would visually confirm the severe electron deficiency of the entire ring system, highlighting the pyridine ring as the most electrophilic region and confirming the C-5 and C-7 positions as the most likely sites for nucleophilic attack.

Model Reaction Intermediates and Transition States: The energies of the intermediates and transition states for both EAS and NAS pathways can be calculated. Such calculations would quantify the high energy barrier for EAS and the significantly lower, nitro-stabilized barrier for NAS.

Predict Regioselectivity: By comparing the activation energies for attack at different positions on the ring, DFT can predict the most favorable reaction pathway and product outcome. For instance, calculations could compare the relative stabilities of the Meisenheimer complexes formed from nucleophilic attack at C-5 versus C-7.

| Computational Method | Application | Predicted Outcome for this compound | Reference |

| DFT (B3LYP) | Electron Density Mapping | High positive charge on C-5 and C-7; low nucleophilicity at C-3. | researchgate.net |

| TD-DFT | Excitation Spectra | Predict UV-Vis absorption spectra. | researchgate.net |

| Transition State Theory | Reaction Barrier Calculation | High energy barrier for EAS; Lowered energy barrier for NAS at C-5/C-7. | nih.govresearchgate.net |

Derivatization and Functionalization Strategies

Covalent Modifications at the Carboxylic Acid Group

The carboxylic acid at the C-2 position is a primary site for modification, enabling the synthesis of a wide array of derivatives through well-established coupling chemistries.

The conversion of the carboxylic acid to amides, esters, and hydrazides is a fundamental strategy to alter the compound's physicochemical properties.

Amide Derivatives: Amide bond formation is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. nih.gov Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). thermofisher.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or acid anhydride (B1165640). libretexts.orgyoutube.com The reaction of these activated intermediates with an amine, often in the presence of a non-nucleophilic base to neutralize the generated acid, yields the corresponding amide. youtube.com This approach allows for the introduction of a diverse range of substituents. For instance, the synthesis of 6-azaindole-2-carboxamides has been explored for developing cannabinoid receptor 1 (CB1) allosteric modulators. nih.gov

Ester Derivatives: Esterification is commonly performed via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. masterorganicchemistry.com Various acids, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), can serve as catalysts. masterorganicchemistry.com Other methods include reaction with dialkyl dicarbonates or the use of coupling reagents that facilitate ester formation. organic-chemistry.org

Hydrazide Derivatives: Hydrazides are synthesized by reacting the carboxylic acid or its ester derivative with hydrazine (B178648) hydrate. rjptonline.orgnih.gov This reaction is often carried out under thermal conditions. rjptonline.org Hydrazide derivatives are valuable intermediates themselves, known to possess a range of biological activities and can be used to synthesize other heterocyclic systems like oxadiazoles (B1248032) and triazoles. nih.govresearchgate.netnih.gov

Table 1: Synthesis of Carboxylic Acid Derivatives

| Derivative | Reagents & Conditions | General Notes | Citations |

| Amide | 1. Carboxylic Acid, Amine, Coupling Agent (e.g., EDAC, DCC)2. Acid Chloride, Amine, Base | Coupling agents facilitate direct amide bond formation. Conversion to acid chloride creates a highly reactive intermediate. | nih.govthermofisher.comlibretexts.orgnih.gov |

| Ester | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Fischer esterification is an equilibrium reaction. Often performed with excess alcohol. | masterorganicchemistry.comorganic-chemistry.org |

| Hydrazide | Carboxylic Acid or Ester, Hydrazine Hydrate (N₂H₄·H₂O) | Typically performed by heating the reactants together. | rjptonline.orgnih.gov |

The carboxylic acid group serves as an ideal attachment point for conjugating 6-Nitro-4-azaindole-2-carboxylic acid to other molecules, creating advanced probes for chemical biology research. Using the amidation or esterification reactions described above, the molecule can be linked to reporter tags such as fluorophores, biotin, or other bioactive compounds. For instance, derivatization with reagents like 2-hydrazinopyridine (B147025) or 2-picolylamine has been shown to enhance detection sensitivity in mass spectrometry. nih.gov This strategy allows for the creation of tools to study biological systems, track molecular interactions, and identify protein targets.

Modifications of the Nitro Group at C-6

The nitro group at the C-6 position is a key functional group that can be transformed into various other nitrogen-containing moieties, significantly altering the electronic properties and biological activity of the molecule.

The most common transformation of an aromatic nitro group is its reduction to a primary amine. wikipedia.org This can be achieved using a variety of reducing agents and conditions. organic-chemistry.org

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It is a clean and efficient method for nitro group reduction.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). wikipedia.orgyoutube.com For instance, the Béchamp reaction uses iron and HCl. mdpi.com

Other Reagents: Other reagents capable of reducing nitroarenes include sodium hydrosulfite, samarium diiodide, and sodium borohydride (B1222165) in the presence of a transition metal catalyst. wikipedia.orgjsynthchem.com Hydroiodic acid (HI) has also been used as an effective reducing agent for o-nitrophenol derivatives. mdpi.com

Once the 6-amino-4-azaindole-2-carboxylic acid derivative is formed, the primary amine can be further functionalized. For example, acylation with an acid chloride or anhydride yields the corresponding 6-amido derivative, introducing another layer of structural diversity. The amine can also be a precursor for synthesizing other nitrogen-containing groups.

Table 2: Reduction of Aromatic Nitro Group

| Method | Reagents | Notes | Citations |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Clean reaction, generally high yield. | wikipedia.org |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Classic, robust method. | youtube.commdpi.com |

| Transfer Hydrogenation | Formic acid, Iron catalyst | Base-free conditions, good functional group tolerance. | organic-chemistry.org |

| Hydrosilylation | Silane (e.g., HSiCl₃), Amine | Metal-free reduction method. | organic-chemistry.org |

Functionalization of the Azaindole Core

The azaindole ring system itself provides opportunities for functionalization, with the nitrogen at the N-1 position being a common site for substitution.

The N-H of the pyrrole (B145914) portion of the azaindole ring can be deprotonated by a suitable base and subsequently reacted with an electrophile, such as an alkyl or aryl halide, to install a substituent at the N-1 position. This N-alkylation or N-arylation can significantly impact the molecule's properties, including its binding interactions with biological targets. Research on related 6-azaindoles has shown that alkyl substituents can be installed at the N-1 position, and this modification can be crucial for modulating biological activity. researchgate.net The choice of base and reaction conditions is critical to ensure selective substitution at N-1 over the pyridine (B92270) nitrogen at N-4.

Introduction of Halogens or other Electron-Withdrawing/Donating Groups

The introduction of halogens and other functional groups on the this compound ring system can significantly influence its electronic properties and potential as a pharmacophore. The electron-deficient nature of the pyridine ring and the presence of the deactivating nitro and carboxylic acid groups make direct electrophilic substitution challenging. researchgate.net However, several strategies can be employed for such functionalizations.

Halogenation of the azaindole nucleus can be achieved through various methods. For instance, iodination at the 3-position of a 7-azaindole (B17877) has been used to introduce different aryl or heteroaryl groups. researchgate.net While direct halogenation of this compound is not extensively reported, analogous reactions on related azaindole systems suggest plausible pathways. For example, N-halosuccinimides (NCS, NBS, NIS) in a suitable solvent could potentially introduce a halogen at the 3-position, which is often reactive in indole-like systems. The presence of a halogen atom can also be a precursor for further modifications through cross-coupling reactions. nih.govacs.org

The introduction of other electron-withdrawing groups, such as an additional nitro group, would likely require harsh conditions and may lead to a mixture of products due to the already deactivated nature of the ring. Conversely, the introduction of electron-donating groups can be achieved by chemical modification of the existing nitro group. Reduction of the nitro group to an amino group using reagents like zinc in acetic acid, followed by diazotization and subsequent substitution, can introduce a variety of functionalities. nih.gov This amino intermediate is also a key precursor for the formation of urea (B33335) and other derivatives. nih.gov

The following table summarizes potential derivatization reactions for introducing halogens and other functional groups onto the this compound core, based on established methodologies for related heterocyclic compounds.

| Reaction | Reagents and Conditions | Potential Product | Reference |

| Halogenation (3-position) | N-Halosuccinimide (NCS, NBS, NIS), DMF or CH3CN | 3-Halo-6-nitro-4-azaindole-2-carboxylic acid | researchgate.net |

| Reduction of Nitro Group | Zn/CH3COOH or H2, Pd/C | 6-Amino-4-azaindole-2-carboxylic acid | nih.gov |

| Introduction of Hydroxyl (via diazonium salt) | 1. NaNO2, H2SO4 (from amino derivative) 2. H2O, heat | 6-Hydroxy-4-azaindole-2-carboxylic acid | General knowledge |

| Introduction of Cyano (via diazonium salt) | 1. NaNO2, H2SO4 (from amino derivative) 2. CuCN | 6-Cyano-4-azaindole-2-carboxylic acid | General knowledge |

Formation of Fused Ring Systems and Polycycles

The construction of fused ring systems and polycyclic structures from this compound can lead to novel chemical entities with unique three-dimensional shapes, which may be advantageous for specific biological targets. The carboxylic acid at the 2-position and the potential for functionalization on the pyrrole and pyridine rings provide handles for intramolecular cyclization reactions.

One common strategy for forming fused rings is through intramolecular amidation or esterification, followed by cyclization. For instance, the carboxylic acid could be activated and reacted with a suitably positioned nucleophile on a side chain, which could be introduced at the N1-position or at the 3-position of the azaindole core.

Another approach involves metal-catalyzed intramolecular C-H activation/C-N or C-C bond formation. nih.gov Although challenging due to the electron-deficient nature of the pyridine ring, this modern synthetic method could be applied to create fused systems. For example, a pre-functionalized side chain at the N1-position could undergo a palladium-catalyzed intramolecular cyclization onto the C7-position of the pyridine ring.

Furthermore, the amino group, obtained from the reduction of the nitro group, can serve as a key functional group for building fused imidazole, oxazole, or thiazole (B1198619) rings through condensation with appropriate reagents. For instance, reaction with a β-ketoester could lead to the formation of a fused pyridone ring.

The table below outlines hypothetical strategies for the synthesis of fused ring systems starting from derivatives of this compound.

| Starting Material Derivative | Reaction Strategy | Potential Fused Ring System | Reference |

| 6-Amino-3-(2-bromoethyl)-4-azaindole-2-carboxylic acid | Intramolecular N-alkylation | Pyrrolo[2,3,4-kl]benzo[b] nih.govrsc.orgdiazepine derivative | General knowledge |

| 6-Amino-4-azaindole-2-carboxylic acid | Condensation with β-ketoester (e.g., diethyl malonate) | Pyrido[2,3-f]pyrrolo[3,2-b]quinoline derivative | General knowledge |

| 1-(2-Bromophenyl)-6-nitro-4-azaindole-2-carboxylic acid | Intramolecular Heck reaction | Indolo[1,7-ab] acs.orgnih.govbenzodiazepine derivative | nih.gov |

Computational Chemistry and Theoretical Studies

Electronic Structure and Molecular Conformation Analysis

The electronic structure of 6-Nitro-4-azaindole-2-carboxylic acid is fundamentally governed by the interplay of its constituent functional groups: the electron-withdrawing nitro (NO₂) group, the electron-rich azaindole core, and the acidic carboxylic acid (COOH) group. Theoretical analyses, such as those performed on analogous nitro-indole and azaindole derivatives, are used to map the electron density distribution across the molecule. researchgate.netnih.gov

The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), primarily localized on the nitro-substituted ring, making the molecule a potential electron acceptor. researchgate.net Conversely, the Highest Occupied Molecular Orbital (HOMO) is typically distributed across the bicyclic azaindole ring system. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and electronic transition properties. nih.gov

Molecular conformation analysis, often conducted using potential energy surface scans, reveals the most stable three-dimensional arrangement of the atoms. For this compound, key conformational variables include the orientation of the carboxylic acid group relative to the indole (B1671886) ring. The planarity of the azaindole core is a determining factor, though slight puckering can occur. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the pyridine (B92270) ring (N4) is a potential stabilizing interaction that would influence the molecule's preferred conformation. Studies on similar heterocyclic carboxylic acids have shown that such interactions are crucial in determining the final structure. rsc.org

Quantum Chemical Calculations (DFT, ab initio) for this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are the workhorse for studying molecules like this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional that balances accuracy and computational cost. nih.govtandfonline.com This is often paired with Pople-style basis sets, such as 6-311++G(d,p), which provide sufficient flexibility to accurately describe the electronic structure, including polarization and diffuse functions for anions and hydrogen bonds. tandfonline.com

These calculations are used to obtain an optimized molecular geometry, which corresponds to the minimum energy structure on the potential energy surface. researchgate.net From this optimized structure, a wealth of properties can be derived.

Table 1: Representative Parameters from DFT Calculations for Heterocyclic Compounds Note: This table is illustrative, showing typical parameters obtained from DFT calculations on analogous molecules, as direct data for the subject compound is not available.

| Calculated Parameter | Typical Method | Basis Set | Significance |

|---|---|---|---|

| Optimized Bond Lengths (Å) | DFT/B3LYP | cc-pVTZ | Provides the most stable geometric structure. researchgate.netnih.gov |

| Bond Angles (°) | DFT/B3LYP | cc-pVTZ | Defines the molecular shape and steric environment. researchgate.netnih.gov |

| Dihedral Angles (°) | DFT/B3LYP | cc-pVTZ | Determines the 3D conformation and planarity. nih.gov |

| HOMO-LUMO Energy Gap (eV) | DFT/B3LYP | 6-311++G(d,p) | Indicates chemical reactivity and electronic excitability. nih.gov |

| Dipole Moment (Debye) | DFT/B3LYP | 6-311++G(d,p) | Measures molecular polarity and influences intermolecular forces. nih.gov |

Ab initio methods, such as Hartree-Fock (HF), are sometimes used but are generally less accurate than DFT for many applications due to the lack of electron correlation. However, they can serve as a baseline for more advanced calculations. tandfonline.com

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of the molecule. tandfonline.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using empirical scaling factors. nih.gov The Potential Energy Distribution (PED) analysis is then used to assign specific vibrational modes, such as C=O stretching of the carboxylic acid, N-H stretching of the indole, and asymmetric/symmetric stretching of the nitro group. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical shifts are calculated as absolute shielding values and are then converted to chemical shifts relative to a standard (e.g., TMS) for comparison with experimental data. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net This helps in assigning the absorption bands observed in experimental UV-Vis spectra, often corresponding to π → π* and n → π* transitions within the aromatic system.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This table demonstrates the typical correlation between calculated and experimental data for similar molecules. Specific values for this compound would require dedicated study.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value | Reference for Methodology |

|---|---|---|---|

| IR (cm⁻¹) | |||

| O-H Stretch (Carboxyl) | ~3617 | ~3412 (Broad) | tandfonline.com |

| C=O Stretch (Carboxyl) | ~1750 | ~1720 | researchgate.net |

| NO₂ Asymmetric Stretch | ~1550 | ~1530 | researchgate.net |

| ¹³C NMR (ppm) | |||

| Carboxyl Carbon (C=O) | ~168 | ~165 | nih.gov |

| Aromatic Carbons | ~110-150 | ~110-150 | nih.gov |

| UV-Vis λmax (nm) | ~320 | ~315 | researchgate.net |

Molecular Dynamics Simulations of Compound Interactions

While quantum calculations examine static properties, Molecular Dynamics (MD) simulations are used to study the behavior of this compound over time, particularly its interactions with other molecules like proteins or solvent. nih.gov In a typical MD simulation, the molecule would be placed in a simulated environment (e.g., a box of water molecules) and its trajectory would be calculated by solving Newton's equations of motion. nih.gov

These simulations are crucial for:

Binding Mode Analysis: When studying the interaction with a biological target, such as an enzyme, MD simulations can reveal the stable binding pose of the compound in the active site. nih.gov

Interaction Analysis: Trajectories can be analyzed to identify and quantify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, and determine their stability over time. nih.govnih.gov

Binding Free Energy Calculation: Methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to estimate the binding free energy, providing a theoretical measure of binding affinity. nih.gov

For this compound, MD simulations could elucidate how it interacts with a target protein, with the nitro and carboxylic acid groups likely forming key hydrogen bonds or electrostatic interactions. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms at a level of detail that is experimentally inaccessible. For a molecule like this compound, this could involve modeling its synthesis or its metabolic degradation. For instance, the synthesis of the 6-azaindole (B1212597) core often involves a cyclization step. researchgate.netchemrxiv.org

DFT calculations can be used to map the entire reaction coordinate from reactants to products. nih.gov A key goal is to locate the transition state (TS)—the highest energy point along the reaction pathway. The structure and energy of the TS determine the activation energy barrier, which governs the reaction rate. By analyzing the vibrational modes of the TS, chemists can confirm that it correctly connects the reactants and products. This type of analysis has been used to rationalize reaction outcomes and optimize synthetic conditions for related heterocyclic systems. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. While no specific QSPR studies on this compound were identified, the methodology would involve:

Descriptor Calculation: Calculating a large number of molecular descriptors for a series of related azaindole derivatives. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), topological (e.g., molecular connectivity indices), or steric (e.g., molecular volume).

Model Building: Using statistical methods like multiple linear regression or machine learning to create an equation that links a subset of these descriptors to an experimentally measured property (e.g., solubility, melting point, or a specific biological activity).

Prediction: Using the validated QSPR model to predict the properties of new, unmeasured compounds like this compound based solely on its calculated descriptors.

This approach is highly valuable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis.

Exploration of Biological Activities and Structure Activity Relationships Sar in Preclinical Research

In Vitro Biological Assay Development and Screening

The versatility of the azaindole scaffold has been demonstrated through its evaluation against a wide array of biological targets, including receptors, kinases, and pathogenic organisms.

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor (GPCR) that is crucial in regulating numerous neuronal functions and serves as a therapeutic target for conditions like pain and anxiety. biorxiv.org Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, offer a promising therapeutic approach as they can fine-tune receptor activity rather than simply activating or blocking it. biorxiv.orgmdpi.com

In an effort to develop CB1 allosteric modulators, researchers have substituted the indole (B1671886) ring of established modulators, such as Org27569, with azaindole rings. researchgate.netnih.gov This modification to 6-azaindole (B1212597) and 7-azaindole (B17877) was found to improve aqueous solubility, a desirable property for drug candidates. nih.gov

Studies using [³H]CP55,940 binding and [³⁵S]GTPγS binding assays revealed key insights into the activity of these derivatives. While 7-azaindole-2-carboxamides lost their ability to bind to the CB1 receptor, the 6-azaindole-2-carboxamides demonstrated more promising, albeit complex, behavior. nih.govnih.gov The 6-azaindole derivatives showed a significantly lower binding affinity for the CB1 receptor compared to their indole counterparts. nih.govresearchgate.net However, they acted similarly to the indole-2-carboxamides in their capacity to enhance the binding of the orthosteric agonist and to inhibit the agonist-induced G-protein coupling. nih.govresearchgate.net These findings suggest that the 6-azaindole scaffold is a viable and interesting framework for further exploration in the design of CB1 allosteric modulators, whereas the 7-azaindole ring is not considered a suitable bioisostere in this context. nih.govnih.gov

Table 1: Activity of Azaindole Derivatives as CB1 Allosteric Modulators

| Compound Class | Modification | Binding Assay Finding | Functional Assay Finding | Conclusion |

|---|---|---|---|---|

| 6-Azaindole-2-carboxamides | Replaced indole ring with 6-azaindole | Markedly reduced binding affinity to CB1 receptor. nih.govresearchgate.net | Potentiated orthosteric agonist binding and inhibited agonist-induced G-protein coupling, similar to indole counterparts. nih.govresearchgate.net | Worthy of further exploration for CB1 allosteric modulators. nih.gov |

| 7-Azaindole-2-carboxamides | Replaced indole ring with 7-azaindole | Lost the ability to bind to the CB1 receptor. nih.gov | Not applicable due to loss of binding. | Not a viable bioisostere for this class of modulators. nih.gov |

The azaindole framework is recognized as a "privileged structure" in medicinal chemistry, particularly for its ability to interact with the hinge region of kinases through hydrogen bonding, making it a valuable scaffold for developing kinase inhibitors. nih.govresearchgate.net Derivatives of azaindole have been investigated as inhibitors for a multitude of kinases implicated in cancer progression.

Cdc7 Kinase: Cell division cycle 7 (Cdc7) is a serine/threonine kinase essential for initiating DNA replication. nih.gov Orally active 7-azaindole inhibitors of Cdc7 have been designed, with studies indicating that the lack of substitution on the pyrrole (B145914) nitrogen is crucial for enhanced activity. nih.gov

Aurora Kinases: The Aurora kinase family (A, B, and C) plays a central role in mitosis, and its members are frequently overexpressed in cancers. nih.govnih.gov Several types of 7-azaindole derivatives have been reported as potent inhibitors of Aurora kinases. nih.gov For instance, 2-,5-disubstituted-4-azaindoles have demonstrated selective inhibition of Aurora A kinase. nih.gov

c-MET Kinase: The c-Met proto-oncogene is overexpressed in various cancers, leading to increased proliferation and metastasis. ATP-competitive inhibitors based on a 4-azaindole (B1209526) scaffold have been developed to target this kinase. nih.gov

DYRK and ATR Kinases: Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and the Ataxia-Telangiectasia and Rad3-related (ATR) kinase are involved in cell cycle progression and DNA damage response. A 7-azaindole derivative, AZD6738, acts as an ATR kinase inhibitor and has been shown to halt the growth of tumors with specific DNA repair deficiencies. nih.gov Other 7-azaindole compounds have demonstrated the ability to inhibit DYRK1B and DYRK2 kinases, thereby impeding the viability and invasion of glioblastoma cells. nih.gov

Table 2: Kinase Targets for Azaindole-Based Inhibitors

| Kinase Target | Azaindole Scaffold | Role of Kinase | Finding |

|---|---|---|---|

| Cdc7 | 7-Azaindole | Initiation of DNA replication. nih.gov | Orally active inhibitors have been developed. nih.gov |

| Aurora | 4-Azaindole, 7-Azaindole | Regulation of mitosis. nih.govnih.gov | Potent inhibitors identified with selectivity for specific Aurora family members. nih.govnih.gov |

| c-MET | 4-Azaindole | Cell proliferation, scattering, and metastasis. nih.gov | ATP-competitive inhibitors developed. nih.gov |

| DYRK | 7-Azaindole | Cancer progression, cell migration and invasion. nih.gov | Inhibitors showed nanomolar potency against DYRK1B and DYRK2. nih.gov |

| ATR | 7-Azaindole | DNA damage response. nih.gov | Clinical candidate AZD6738 inhibits growth of ATM-deficient xenografts. nih.gov |

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health challenge with limited treatment options. dndi.orgresearchgate.net The search for new therapeutic agents has led to the investigation of azaindole derivatives. A 4-azaindole-2-piperidine compound, identified from a screen of GlaxoSmithKline's "Chagas box," showed moderate activity against intracellular T. cruzi amastigotes (IC₅₀ of 3.4 µM) and did not inhibit the parasite's CYP51 enzyme, a common target for existing drugs. dndi.orgdndi.org

A detailed structure-activity relationship (SAR) investigation was conducted on this hit compound. dndi.org The research determined that the azaindole moiety is critical for potency. dndi.org However, despite extensive medicinal chemistry efforts to optimize the compound, a derivative with sufficient potency and metabolic stability to advance to in vivo studies could not be identified. dndi.orgnih.gov Replacing the piperidine (B6355638) ring with a morpholine (B109124) ring, for instance, improved metabolic clearance but resulted in an inactive compound. dndi.org This highlights the delicate balance required for optimizing anti-parasitic agents based on this scaffold.

Azaindole derivatives have demonstrated significant anticancer potential through various mechanisms of action. researchgate.netnih.gov

One key mechanism identified is the inhibition of microtubule polymerization. Certain azaindole derivatives were found to bind directly to tubulin, interfering with colchicine (B1669291) binding. nih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase. nih.gov Cellular studies using MTT assays showed that these compounds inhibit the proliferation of a diverse range of cancer cell lines, including those from the cervix, kidney, lung, and breast, with GI₅₀ (50% growth inhibition) values in the sub-micromolar or low-micromolar range. nih.gov

Another avenue of anticancer activity is through the inhibition of specific signaling pathways. For example, 7-azaindole derivatives have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. acs.org Western blot analysis confirmed that these compounds significantly inhibited the FGFR4 signaling pathway and suppressed the proliferation of HuH-7 liver cancer cells. acs.org

Furthermore, azaindole derivatives have been designed to target other critical cancer-related enzymes. A 7-azaindole sulfonamide was shown to exhibit anti-proliferative activity by selectively inhibiting HDAC6. nih.gov Additionally, 7-azaindole derivatives targeting Erk5 kinase have also shown anti-proliferative effects against human lung cancer cells. nih.gov

Table 3: Anticancer Mechanisms of Azaindole Derivatives

| Mechanism | Target | Cellular Effect | Cancer Cell Lines |

|---|---|---|---|

| Microtubule Destabilization | Tubulin | Inhibition of polymerization, G2/M cell cycle arrest. nih.gov | Cervix, kidney, lung, breast. nih.gov |

| Signal Pathway Inhibition | FGFR4 | Inhibition of FGF19/FGFR4 pathway, suppression of proliferation. acs.org | HuH-7 (Hepatocellular Carcinoma). acs.org |

| Enzyme Inhibition | HDAC6 | Anti-proliferative activity. nih.gov | Colorectal HCT116. nih.gov |

| Kinase Inhibition | Erk5 | Anti-proliferative activity. nih.gov | A549 (Lung Cancer). nih.gov |

Structure-Activity Relationship (SAR) Analysis

The biological activity of azaindole derivatives is profoundly influenced by the nature and position of their substituent groups. The nitro group and carboxylic acid moiety, key features of 6-nitro-4-azaindole-2-carboxylic acid, are known to have significant impacts on the pharmacological profiles of various compounds.

The nitro group (NO₂) is a potent electron-withdrawing moiety that can significantly alter a molecule's electronic properties, polarity, and potential to interact with biological targets. nih.gov It can function as either a pharmacophore (a group responsible for biological activity) or a toxicophore, with its effect often dependent on enzymatic reduction within the body. nih.gov The presence of a nitro group has been shown to be crucial for the activity of certain antifungal agents. mdpi.com In the context of kinase inhibitors, the addition of a para-nitro group to a benzyl (B1604629) substituent on a 7-azaindole core was found to improve the inhibitory profile against GSK-3β. acs.org The development of 6-nitroquinolone-3-carboxylic acids as potent antimycobacterial agents further underscores that a nitro group can be a key component of a highly active scaffold. nih.gov

The carboxylic acid moiety (-COOH) is a functional group that can participate in hydrogen bonding and ionic interactions, which are critical for drug-receptor binding. Its presence can also influence a compound's solubility and pharmacokinetic properties. In a study of thiazolidine (B150603) derivatives, those containing a carboxylic acid group (specifically, 2-arylthiazolidine-4-carboxylic acids) demonstrated superior antibacterial activity compared to their counterparts lacking this feature. researchgate.net This suggests that the carboxylic acid group plays a vital role in the compound's mechanism of action. Similarly, some of the most potent antimycobacterial compounds in a 6-nitroquinolone series featured a carboxylic acid at the 3-position, highlighting its importance for activity. nih.govresearchgate.net In the development of cannabinoid receptor modulators, the use of a carboxamide group (a derivative of carboxylic acid) at the 2-position of the azaindole ring was central to the design of the entire series, indicating the importance of having a functional group at this position for biological activity. researchgate.net

Role of Azaindole Core Substituents on Biological Profiles

The biological activity of azaindole-based compounds is significantly influenced by the nature and position of substituents on the core heterocyclic structure. The placement of the nitrogen atom within the pyridine (B92270) ring of the azaindole scaffold itself defines the isomeric form (4-, 5-, 6-, or 7-azaindole) and fundamentally impacts the molecule's physicochemical properties, such as its LogP, polar surface area, and aqueous solubility. nih.gov These characteristics, in turn, govern the compound's pharmacokinetic and pharmacodynamic profiles.

Medicinal chemistry campaigns have systematically explored substitutions at various positions of the azaindole ring to optimize biological activity and selectivity. For instance, in the development of kinase inhibitors, specific substitutions have been shown to be critical for potency and selectivity. In a series of 7-azaindole-based inhibitors of Fyn and GSK-3β kinases, the introduction of a bromine atom at the C5-position enhanced inhibitory activity against Fyn. acs.org Conversely, substitution at the C3-position of the 7-azaindole ring with certain groups led to a decrease in activity against B-Raf kinase. nih.gov

For 4-azaindole derivatives, substitutions at the C1 and C3 positions have been shown to be important for activity as M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulators (PAMs) and as inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis. nih.gov In the case of 6-azaindoles, 2-substituted derivatives have demonstrated promising activity as glucocorticoid receptor agonists. nih.gov The strategic placement of substituents is therefore a key element in tailoring the biological profile of azaindole-based compounds for specific therapeutic targets.

Table 1: Effect of Azaindole Core Substitution on Biological Activity

| Azaindole Core | Substitution | Target | Effect on Activity | Reference |

|---|---|---|---|---|

| 7-Azaindole | 5-Bromo | Fyn Kinase | Enhanced Inhibition | acs.org |

| 7-Azaindole | 3-Aryl/Heteroaryl | B-Raf Kinase | Decreased Inhibition | nih.gov |

| 4-Azaindole | 1,3-Disubstitution | M1 mAChR | PAM Agonist Activity | nih.gov |

| 4-Azaindole | 1,3-Disubstitution | DprE1 | Inhibition | nih.gov |

| 6-Azaindole | 2-Substituents | Glucocorticoid Receptor | Agonist Activity | nih.gov |

| 5-Azaindole (B1197152) | - | Cdc7 Kinase | Lower Inhibition vs other isomers | nih.gov |

Bioisosteric Replacements of the Indole Scaffold